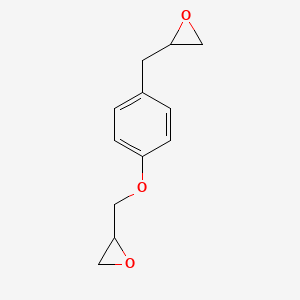

Glycidylphenyl glycidyl ether

Description

Historical Context and Evolution of Research Trajectories

The emergence of glycidyl (B131873) ethers as a significant class of chemicals is closely tied to the commercial rise of epoxy resins in the mid-20th century. smolecule.comnih.gov Phenyl glycidyl ether became commercially available around the late 1940s, primarily finding use as a reactive modifier in epoxy resin systems. nih.gov Its initial and most common application was as a reactive diluent, added to more viscous epoxy resins like those based on bisphenol A diglycidyl ether to reduce their viscosity. wikipedia.orgnih.govchemicalbook.com This improved the handling and processing characteristics for applications such as coatings, adhesives, and laminates. chemicalbook.comchemicalbook.com

Early research trajectories focused on the fundamental synthesis of PGE, which involves the condensation of phenol (B47542) with epichlorohydrin (B41342), followed by dehydrochlorination to form the epoxy ring. chemicalbook.com Subsequent research evolved to explore its polymerization. Initial studies investigated methods to produce solid, high molecular weight, and isotactic polymers of phenyl glycidyl ether. google.com Over time, the focus shifted towards achieving greater control over the polymerization process. Researchers have investigated various methods, including anionic and cationic polymerization, to control the molecular weight and structure of the resulting poly(glycidyl phenyl ether). google.comresearchgate.netscispace.com More recent research has emphasized the development of metal-free initiators to prevent contamination in the final polymer products and the enzymatic hydrolysis of racemic PGE to produce enantiomerically pure forms for specialized applications. researchgate.netresearchgate.netresearchgate.net

Significance of Glycidylphenyl Glycidyl Ether as a Fundamental Building Block in Polymer Science and Organic Synthesis

The dual functionality of phenyl glycidyl ether—an aromatic ring and a reactive epoxide—makes it a cornerstone in both polymer chemistry and synthetic organic chemistry.

In polymer science , PGE serves several critical roles:

Reactive Diluent : It is widely incorporated into epoxy resin formulations to lower viscosity, which facilitates processing for casting, adhesives, and laminating applications. connectchemicals.comchemicalbook.comcymitquimica.com Unlike non-reactive diluents, PGE chemically bonds with the resin during the curing process, becoming a permanent part of the polymer network and minimizing leaching. chemicalbook.comchemicalbook.com

Monomer : PGE itself is a monomer used to create homopolymers, known as poly(glycidyl phenyl ether). google.comresearchgate.net A significant area of research is the synthesis of stereoregular, or isotactic, polymers, which can exhibit improved thermal and mechanical properties compared to their atactic counterparts. google.comnih.gov

Copolymer Component : The compound is used in copolymerization with other monomers. For example, it can be coupled with carbon dioxide using specialized catalysts to create perfectly alternating polycarbonates. rsc.org It is also used to create block copolymers, such as amphiphilic block copolymers when initiated with compounds like poly(ethylene glycol). researchgate.net

In organic synthesis , PGE is valued as:

Versatile Intermediate : The high reactivity of the epoxide ring allows it to be used as an intermediate in the synthesis of a wide range of other chemicals, including surfactants. connectchemicals.comchemicalbook.comsacheminc.com

Chiral Building Block : The synthesis of enantiomerically pure forms, (R)- and (S)-glycidyl phenyl ether, is of particular importance. chemimpex.com These chiral molecules are crucial building blocks in the pharmaceutical industry for the synthesis of complex, biologically active compounds where specific stereochemistry is required for efficacy. researchgate.netchemimpex.comchemimpex.com Vicinal diols derived from glycidyl ethers are key intermediates for producing pharmaceuticals such as muscle relaxants and expectorants. researchgate.net

Table 1: Properties of Glycidyl Phenyl Ether This table is interactive. You can sort and filter the data.

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-(phenoxymethyl)oxirane | wikipedia.org |

| CAS Number | 122-60-1 | wikipedia.org |

| Chemical Formula | C9H10O2 | wikipedia.org |

| Molar Mass | 150.177 g·mol−1 | wikipedia.org |

| Appearance | Colorless to pale yellow liquid | ontosight.aicymitquimica.com |

| Melting Point | 3.5 °C (38.3 °F; 276.6 K) | wikipedia.org |

| Boiling Point | 245 °C (473 °F; 518 K) | wikipedia.org |

| Density | 1.109 g/mL at 25 °C | chemicalbook.com |

| Solubility | Insoluble in water; Soluble in ether and benzene | chemicalbook.com |

Emerging Research Frontiers and Interdisciplinary Applications of Glycidyl Phenyl Ether

Contemporary research continues to unlock new potential for phenyl glycidyl ether, pushing its applications into more advanced and interdisciplinary fields.

Emerging Research Frontiers:

Advanced Polymer Architectures : Scientists are now constructing complex polymer structures from PGE that go beyond simple linear chains. A notable example is the synthesis of macrocyclic poly(glycidyl phenyl ether)s with an inverted-dipole microstructure. acs.orgresearchgate.net These ring-shaped polymers are synthesized using techniques like Glaser coupling and exhibit unique dynamic properties compared to their linear precursors. acs.org

Stereocomplex Formation : A promising research area is the in-situ formation of polymer stereocomplexes. nih.gov This involves the direct polymerization of a racemic mixture of substituted methyl phenyl glycidyl ethers to concurrently form both (R)- and (S)-isotactic polymer chains. nih.gov These chains then co-crystallize, forming a stereocomplex that can have a melting temperature up to 76 °C higher than the enantiopure parent polymers, significantly enhancing the material's properties. nih.gov

Metal-Free Polymerization : To meet the demands for high-purity polymers in fields like electronics, there is a strong focus on developing metal-free initiation systems for the ring-opening polymerization of PGE. researchgate.netresearchgate.net Initiators such as tetra-n-butylammonium acetate (B1210297) and tetra-n-butylammonium fluoride (B91410) are being successfully used to create well-defined polymers without metal contamination. researchgate.netresearchgate.netjst.go.jp

Biocatalysis : The use of enzymes, specifically epoxide hydrolases from various microbial sources, is a key area of green chemistry research. researchgate.net These enzymes can perform the kinetic resolution of racemic phenyl glycidyl ether, selectively hydrolyzing one enantiomer to yield the other in high enantiomeric purity. researchgate.netmdpi.com

Interdisciplinary Applications:

Advanced Materials Science : The unique properties of PGE-derived polymers make them suitable for high-performance materials. researchandmarkets.com Research is exploring their use in advanced composites, coatings, and smart materials. cymitquimica.comgiiresearch.com

Electronics : In the electronics industry, PGE is used in the formulation of encapsulants and conformal coatings that protect sensitive components. ontosight.airesearchandmarkets.com Its ability to reduce viscosity while maintaining performance is critical for these applications. giiresearch.com

Pharmaceutical and Biomedical Fields : Beyond its role as a chiral intermediate in drug synthesis, there is growing interest in the potential of PGE for creating biomedical materials. chemimpex.comgiiresearch.com Its biocompatible polymer derivatives could find use in various medical applications.

Table 2: Selected Research on the Polymerization of Glycidyl Phenyl Ether This table is interactive. You can sort and filter the data.

| Initiator/Catalyst System | Monomer(s) | Polymer Type / Feature | Key Research Finding | Source(s) |

|---|---|---|---|---|

| Zinc isopropoxide / Zinc chloride | Phenyl glycidyl ether | High molecular weight, isotactic polymer | An early method to produce solid, crystalline, isotactic poly(phenyl glycidyl ether). | google.com |

| Tetra-n-butylammonium acetate (n-Bu4NOAc) | Glycidyl phenyl ether (GPE) | Controlled molecular weight oligo-GPE | A metal- and halogen-free initiator system that allows for controlled polymerization and the creation of functional oligomers. | researchgate.net |

| t-BuP4 phosphazene base / Water | Glycidyl phenyl ether | Macrocyclic poly(glycidyl phenyl ether) with inverted-dipole microstructure | Initiation leads to a two-arm linear polymer which can be cyclized via Glaser coupling, creating macrocycles with unique dielectric properties. | acs.orgresearchgate.net |

| Co(III)–Salen complex | Phenyl glycidyl ether / CO2 | Highly stereoregular polycarbonate | Efficiently couples CO2 and PGE to form polycarbonates with >99% carbonate linkage and high isotacticity, resulting in a semicrystalline thermoplastic. | rsc.org |

| Isoselective Ring-Opening Polymerization (ROP) catalyst | Racemic substituted methyl phenyl glycidyl ethers | Polyether Stereocomplex | Directly forms a blend of isotactic (R)- and (S)-polymer chains from a racemic monomer mixture, resulting in a stereocomplex with enhanced thermal properties. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

63919-02-8 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]oxirane |

InChI |

InChI=1S/C12H14O3/c1-3-10(13-7-12-8-15-12)4-2-9(1)5-11-6-14-11/h1-4,11-12H,5-8H2 |

InChI Key |

VDLMCLSFECQNIM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CC2=CC=C(C=C2)OCC3CO3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Glycidylphenyl Glycidyl Ether

Advanced Synthetic Routes for Glycidylphenyl Glycidyl (B131873) Ether Monomer

The traditional synthesis of glycidyl ethers involves the reaction of a phenol (B47542) with epichlorohydrin (B41342) in the presence of a base. niscpr.res.in However, advancements in synthetic methodologies have led to more efficient and environmentally benign processes.

Solvent-Free Synthesis Approaches

Solvent-free synthesis offers significant advantages by reducing waste, simplifying purification, and often lowering costs. One such approach for glycidyl ethers involves reacting a fatty alcohol with epichlorohydrin in the presence of a solid base and a phase-transfer catalyst, eliminating the need for water or organic solvents. acs.org This method facilitates easier separation of the solid by-products, such as sodium chloride, through simple filtration. smolecule.com While this method has been demonstrated for aliphatic glycidyl ethers, the principles are applicable to the synthesis of glycidylphenyl glycidyl ether. The reaction yields can be quite high, with reported yields of over 90% for octyl and octadecyl glycidyl ethers under these conditions. smolecule.com

Microwave-assisted synthesis is another effective solvent-free technique. nih.gov This method can significantly reduce reaction times compared to conventional heating. For instance, the ring-opening reaction of phenyl glycidyl ether with imidazoles and pyrazoles has been achieved in minutes with competitive yields under solvent-free, microwave-assisted conditions. nih.gov

Catalytic Systems for Monomer Production

Catalytic systems play a crucial role in enhancing the efficiency and selectivity of glycidyl ether synthesis. Phase-transfer catalysis (PTC) is a prominent method that facilitates the reaction between two immiscible phases. In the synthesis of glycidyl ethers, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transfers the phenoxide ion from the aqueous or solid phase to the organic phase (epichlorohydrin), where the reaction occurs. researchgate.net This technique has been shown to improve yields in the synthesis of various glycidyl ethers. smolecule.comresearchgate.net

The choice of catalyst can influence the reaction's efficiency. For example, in the synthesis of alkyl glycidyl ethers, various catalysts such as tetrabutylammonium (B224687) bromide (TBAB) and other amine- or ammonium-based compounds have been successfully employed in solvent-free systems. smolecule.comchemimpex.com The use of such catalysts not only increases the yield but can also reduce the required amount of reactants like sodium hydroxide (B78521). smolecule.com

Enantioselective Synthesis and Chiral Resolution of Glycidylphenyl Glycidyl Ether

The chirality of glycidylphenyl glycidyl ether is a critical factor in many of its applications, particularly in the synthesis of pharmaceuticals and specialty polymers. chemimpex.com

Biocatalytic Resolution Techniques Utilizing Epoxide Hydrolases

Kinetic resolution using epoxide hydrolases (EHs) is a powerful method for obtaining enantiomerically pure epoxides. niscpr.res.in This biocatalytic approach relies on the enantioselective hydrolysis of a racemic epoxide, where one enantiomer is converted to a diol, leaving the other, unreacted enantiomer in high enantiomeric excess. niscpr.res.in

Several microbial epoxide hydrolases have been identified and utilized for the resolution of racemic phenyl glycidyl ether (PGE). These enzymes exhibit varying degrees of enantioselectivity, which is crucial for an efficient resolution process. niscpr.res.in

| Microbial Source of Epoxide Hydrolase | Substrate | Product | Enantiomeric Excess (ee) of Product | Yield | Reference |

| Tsukamurella paurometabola (TpEH1) | Racemic Phenyl Glycidyl Ether | (R)-Phenyl Glycidyl Ether | >99% | 45% | nih.gov |

| Aspergillus niger (mutant EH) | Racemic Glycidyl Phenyl Ether | (S)-Glycidyl Phenyl Ether | - | - | nih.gov |

| Rhodobacterales bacterium HTCC2654 | Racemic Glycidyl Phenyl Ether | - | - | - | niscpr.res.in |

| Trichosporon loubierii ECU1040 | Racemic Glycidyl Phenyl Ether | (R)-Phenyl Glycidyl Ether | 98% | 40% | researchgate.net |

Directed evolution has also been employed to enhance the enantioselectivity of epoxide hydrolases. For instance, a mutant of the epoxide hydrolase from Aspergillus niger showed a significant increase in enantioselectivity for the hydrolytic kinetic resolution of racemic glycidyl phenyl ether. nih.gov

Stereochemical Control in Glycidylphenyl Glycidyl Ether Synthesis

Achieving stereochemical control during the synthesis of glycidylphenyl glycidyl ether and its subsequent polymerization is essential for producing materials with specific properties. The use of enantiomerically pure starting materials is a direct approach to this control. For example, the polymerization of optically pure (S)-glycidyl phenyl ether can lead to the formation of semicrystalline linear poly(glycidyl phenyl ether), whereas using a racemic mixture results in an amorphous polymer. acs.org

Furthermore, the copolymerization of enantiopure phenyl glycidyl ether has been shown to produce highly stereoregular polycarbonates with high isotacticity and head-to-tail content. researchgate.net This demonstrates that the chirality of the monomer unit directly influences the microstructure and properties of the resulting polymer.

Derivatization and Functionalization Reactions of Glycidylphenyl Glycidyl Ether

The reactive epoxide ring of glycidylphenyl glycidyl ether allows for a wide range of derivatization and functionalization reactions, making it a versatile building block in organic synthesis and materials science.

One common reaction is the ring-opening of the epoxide by nucleophiles. For example, the base-catalyzed reaction of substituted phenyl glycidyl ethers with benzoic acid has been studied. acs.org This type of reaction is fundamental to the curing process of epoxy resins, where the glycidyl ether reacts with curing agents containing functional groups such as amines or anhydrides.

Glycidylphenyl glycidyl ether can also be polymerized through ring-opening polymerization to form poly(glycidyl phenyl ether). This polymerization can be initiated by various catalysts, including metal-free initiators like tetra-n-butylammonium acetate (B1210297). researchgate.net The resulting polymer can be a hydroxyl-terminated telechelic polymer, which can be further functionalized. researchgate.net

Furthermore, "living" anionic polymer chains of poly(glycidyl phenyl ether) have been used to functionalize graphene sheets. rsc.org This process involves the reaction of the living polymer chains with the graphene surface, resulting in a material with improved dispersion properties in a polystyrene matrix. rsc.org Glycidylphenyl glycidyl ether is also utilized in copolymerizations with other monomers, such as cyclic anhydrides and lactones, to create polyesters with specific properties. researchgate.netresearchgate.net

Ring-Opening Reactions with Specific Nucleophiles

The strained epoxide ring in glycidyl phenyl ether (PGE) makes it susceptible to nucleophilic attack, leading to ring-opening reactions. guidechem.comcymitquimica.com This reactivity is fundamental to its use as a monomer and an intermediate in organic synthesis. The reaction can be initiated by a variety of nucleophiles, and the regioselectivity of the attack is often dependent on the reaction conditions, particularly the nature of the catalyst (acidic or basic). researchgate.net

Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon atom of the epoxide ring (C1), an SN2-type reaction, resulting in a secondary alcohol. In contrast, under acidic conditions, the epoxide oxygen is protonated, and the nucleophilic attack is directed towards the more substituted carbon (C2), which can better stabilize a partial positive charge, leading to a primary alcohol. researchgate.net

Reaction with Alcohols:

The reaction of glycidyl phenyl ether with alcohols, often used as a model for epoxy resin curing, can be catalyzed by tertiary amines like benzyl (B1604629) dimethylamine. kpi.ua The reaction mechanism involves the formation of an active species between the alcohol and the tertiary amine, which then attacks the epoxide ring. kpi.ua Studies on the reaction of PGE with aliphatic alcohols, such as 1-decanol, have shown that at temperatures below 60°C, the primary reaction is the addition of the alcohol to the epoxide, forming an ether and a secondary hydroxyl group. kpi.ua However, at higher temperatures (above 100°C), side reactions like the homopolymerization of PGE become more significant, leading to the formation of various oligomers. kpi.ua The reaction of PGE with phenols, such as 2,4-dimethylphenol, also demonstrates the influence of the catalyst on the product distribution. A base-catalyzed reaction yields exclusively the secondary alcohol, while an acid-catalyzed reaction produces the primary alcohol as the major product. researchgate.net

Reaction with Amines:

Amines are common nucleophiles for the ring-opening of epoxides, a crucial reaction in the curing of epoxy resins. The reaction of glycidyl phenyl ether with amines like aniline (B41778), diethylamine (B46881), and n-butylamine has been studied to understand the curing process. sci-hub.sekpi.ua The reaction of PGE with primary amines like aniline can produce both a monoadduct and a diadduct. kpi.ua The reaction with diethylamine at 50°C shows that the predominant reaction is the attack of the amine on the epoxide, with the competing reaction of the newly formed hydroxyl group with another epoxide being negligible. sci-hub.se The rate of this reaction is significantly accelerated by the presence of the hydroxyl groups generated during the reaction, indicating an autocatalytic effect. sci-hub.se Studies with sterically hindered amines like 2,5-dimethyl-2,5-hexanediamine have revealed a large difference in the reaction rates of the primary and secondary amine hydrogens, with the primary amine being significantly more reactive. dtic.mil

Reaction with Other Nucleophiles:

The epoxide ring of PGE can also be opened by other nucleophiles. For instance, the reaction with dicyandiamide (B1669379) (DICY) has been investigated as a model for commercial epoxy-DICY curing systems. rsc.org The reaction at 120°C yields complex products, indicating that multiple reactions occur. rsc.org Carbon nucleophiles can also open the epoxide ring, often promoted by fluorinated alcohol solvents which can activate the epoxide towards nucleophilic attack. arkat-usa.org

The following table summarizes the ring-opening reactions of glycidyl phenyl ether with various nucleophiles.

| Nucleophile | Catalyst/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Aliphatic Alcohols (e.g., 1-decanol) | Benzyl dimethylamine, < 60°C | 1-alkoxy-3-phenoxy-2-propanol | kpi.ua |

| Phenols (e.g., 2,4-dimethylphenol) | Base (e.g., PPh3) | 1-(2,4-dimethylphenoxy)-3-phenoxy-2-propanol | researchgate.net |

| Phenols (e.g., 2,4-dimethylphenol) | Acid | 2-(2,4-dimethylphenoxy)-3-phenoxy-1-propanol (major) and 1-(2,4-dimethylphenoxy)-3-phenoxy-2-propanol (minor) | researchgate.net |

| Aniline | Heat (120°C) | N-(2-hydroxy-3-phenoxypropyl)aniline (monoadduct) and N,N-bis(2-hydroxy-3-phenoxypropyl)aniline (diadduct) | kpi.ua |

| Diethylamine | 50°C | 1-(diethylamino)-3-phenoxy-2-propanol | sci-hub.se |

| n-Butylamine | 50°C | 1-(butylamino)-3-phenoxy-2-propanol and 1-(N-butyl-N-(2-hydroxy-3-phenoxypropyl)amino)-3-phenoxy-2-propanol | sci-hub.se |

| Dicyandiamide | 120°C | Complex mixture of products | rsc.org |

Modification of Hydroxyl End Groups for Polymer Synthesis

The hydroxyl groups formed during the ring-opening polymerization of glycidyl phenyl ether are valuable functional handles that can be further modified to create more complex and tailored polymer architectures. This post-polymerization modification is a powerful strategy for synthesizing advanced polymeric materials, such as block copolymers, star polymers, and macrocyclic polymers. csic.esacs.orgresearchgate.net

A significant application of this strategy is the synthesis of macrocyclic poly(glycidyl phenyl ether). csic.esacs.orgresearchgate.net In this process, linear poly(glycidyl phenyl ether) (PGPE) with hydroxyl end groups is first synthesized. These terminal hydroxyl groups can then be chemically transformed into other reactive groups. For example, they can be converted into alkyne groups. csic.esacs.org This transformation is a crucial step that prepares the linear polymer for cyclization.

The subsequent intramolecular cyclization of the alkyne-terminated linear PGPE can be achieved via coupling reactions, such as the Glaser coupling, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. acs.orgresearchgate.net This reaction is typically performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The result is the formation of a macrocyclic poly(glycidyl phenyl ether) with a unique, inverted-dipole microstructure. acs.orgresearchgate.net This synthetic approach allows for the creation of cyclic polymers with controlled architecture and properties. researchgate.net

The ability to modify the hydroxyl end groups is not limited to the synthesis of macrocycles. These groups can also be used as initiation sites for the polymerization of other monomers to form block copolymers or can be reacted with multifunctional coupling agents to create star-shaped or branched polymers. csic.es For example, hydroxyl-terminated telechelic poly(GPE) can be readily obtained using metal-free initiators like tetra-n-butylammonium acetate with alcohols as chain transfer agents, providing a straightforward route to functional oligomers. researchgate.net

The table below outlines the key steps in the modification of hydroxyl end groups of poly(glycidyl phenyl ether) for the synthesis of macrocyclic polymers.

| Step | Description | Key Reagents/Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| 1. Polymerization | Ring-opening polymerization of glycidyl phenyl ether to form a linear polymer with hydroxyl end groups. | Initiator (e.g., t-BuP4 phosphazene base and water) | α,ω–hydroxy telechelic poly(glycidyl phenyl ether) | acs.orgresearchgate.net |

| 2. End-Group Modification | Quantitative conversion of the terminal hydroxyl groups into alkyne groups. | Reagents for converting alcohols to alkynes (e.g., reaction with an alkyne-containing acyl chloride or anhydride) | Alkyne-terminated linear poly(glycidyl phenyl ether) | csic.esacs.org |

| 3. Intramolecular Cyclization | Ring-closure of the two-arm linear precursor via alkyne-alkyne coupling. | Glaser coupling conditions (e.g., Cu(I) and Cu(II) catalysts at high dilution) | Macrocyclic poly(glycidyl phenyl ether) | acs.orgresearchgate.net |

Polymerization Science and Engineering of Glycidylphenyl Glycidyl Ether

Fundamental Mechanisms of Glycidylphenyl Glycidyl (B131873) Ether Polymerization

The polymerization of Glycidylphenyl glycidyl ether (GPE), also known as Phenyl glycidyl ether (PGE), is a critical process for the synthesis of polyethers with applications ranging from diluents in epoxy resins to advanced materials. The polymerization primarily proceeds through ring-opening mechanisms, which can be initiated by various catalytic systems, leading to polymers with different architectures and properties.

Ring-Opening Polymerization (ROP) Pathways

Ring-opening polymerization is the dominant pathway for converting GPE monomers into long polymer chains. This process involves the cleavage of the strained three-membered oxirane ring, which can be initiated through cationic, anionic, or zwitterionic intermediates.

Cationic ring-opening polymerization (CROP) of GPE is initiated by electrophilic species, such as protons or Lewis acids, which attack the oxygen atom of the oxirane ring. This creates a highly reactive tertiary oxonium ion. The polymerization propagates through the subsequent nucleophilic attack of a monomer molecule on one of the carbon atoms of the strained ring of the active center. researchgate.netmdpi.com

The initiation can be induced through various methods:

Thermal Initiation: Novel thermo-latent initiators, such as xanthenyl phosphonium (B103445) salts, can trigger the polymerization of GPE upon heating. researchgate.net The activity of these initiators is dependent on the counter anion, with an observed order of activity being SbF₆⁻ > PF₆⁻ > AsF₆⁻ > BF₄⁻. researchgate.net Another study utilized trimethoxyboroxine (B89493) to induce thermal polymerization, postulating a mechanism that involves a fast-initiated, non-stationary cationic process with steps including spontaneous and monomer transfer, as well as termination. nasa.gov

Photoinitiation: The polymerization can be initiated by UV irradiation in the presence of photosensitive onium salts, like triarylsulfonium or diaryliodonium salts. mdpi.comtandfonline.com These salts generate a strong Brønsted acid upon photolysis, which then initiates the polymerization. mdpi.com

The propagation step in CROP can be complex, with the possibility of chain transfer reactions, where the growing chain transfers its activity to a monomer, solvent, or another polymer chain.

Anionic ring-opening polymerization (AROP) is initiated by nucleophiles that attack one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a propagating alkoxide anion. This method can offer excellent control over the polymer's molecular weight and structure, sometimes proceeding in a living-like manner with negligible chain transfer or termination reactions. electronicsandbooks.com

A variety of initiating systems have been explored:

Metal-Based Initiators: Systems such as potassium anions complexed with 18-crown-6 (B118740) have been used to initiate the polymerization of GPE. capes.gov.br In such systems, rate constants for both the growth and chain transfer reactions have been calculated. capes.gov.brresearchgate.net Potassium diphenyl phosphide (B1233454) (KPPh₂), a highly nucleophilic initiator, has also been shown to effectively start the polymerization by attacking the epoxide. dntb.gov.ua

Metal-Free Initiators: To avoid potential contamination from metallic residues, metal-free initiators have been developed. electronicsandbooks.com Tetra-n-butylammonium halides (TBAX), particularly tetra-n-butylammonium fluoride (B91410) (TBAF), have proven to be efficient initiators for the polymerization of GPE. electronicsandbooks.comresearchgate.netjst.go.jp The polymerization initiated by TBAF can proceed in a controlled manner, yielding polymers with narrow molecular weight distributions (Mw/Mn < 1.19). electronicsandbooks.com Another metal-free system uses tetra-n-butylammonium acetate (B1210297) (Bu₄NOAc), which can produce hydroxyl-terminated telechelic polymers with controlled molecular weights. researchgate.net Tetrabutylammonium (B224687) azide (B81097) (N₃NBu₄) has been used to generate α-azido-ω-hydroxypolyethers, which can subsequently be used to create monocyclic structures through "click" chemistry. acs.org

Zwitterionic Ring-Expansion Polymerization (ZREP) is a distinct mechanism that produces cyclic polymers directly from cyclic monomers. In the case of GPE and other monosubstituted epoxides, an electrophilic ZREP mechanism can be initiated by the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). researchgate.netcsic.es

The proposed mechanism involves the following steps:

Initiation: The Lewis acid catalyst, B(C₆F₅)₃, activates the epoxide monomer, forming a zwitterionic intermediate. acs.org

Propagation: The chain grows through the addition of more monomer units, forming a macro-zwitterionic species where the positive (tertiary oxonium ion) and negative (borate complex) charges are located at opposite ends of the chain. researchgate.net These ends are held together by electrostatic interactions, maintaining a cyclic topology during growth. csic.esacs.org

Cyclization: The polymerization terminates when an "end-to-end" or "end-biting" reaction occurs, leading to the formation of a cyclic polyether and the expulsion of the B(C₆F₅)₃ catalyst. csic.es

This technique allows for the one-pot synthesis of cyclic polyethers. csic.es However, the process can be accompanied by side reactions, such as chain transfer to the monomer, which can lead to the formation of linear byproducts and a broader molecular weight distribution. csic.esfigshare.com

Kinetic and Mechanistic Elucidation of Glycidylphenyl Glycidyl Ether Polymerization

Understanding the kinetics of GPE polymerization is essential for controlling the reaction and tailoring the final polymer properties. Studies have focused on determining conversion rates under various conditions and calculating the activation energies associated with different polymerization pathways.

Conversion rates and activation energies are key parameters that quantify the efficiency and energy requirements of the polymerization process.

Conversion Rates: The degree of monomer conversion is highly dependent on the initiator system, temperature, and reaction time.

In the thermally induced cationic polymerization using novel xanthenyl phosphonium salt initiators, the conversion of GPE generally increases with rising temperature. For the most reactive initiator (with an SbF₆⁻ counter-ion), conversions can reach 98% at 170°C after 1 hour. researchgate.net

| Initiator | Temperature (°C) | Conversion (%) |

| I SbF₆ | 120 | 25 |

| 135 | 60 | |

| 150 | 85 | |

| 170 | 98 | |

| II SbF₆ | 120 | 15 |

| 135 | 45 | |

| 150 | 70 | |

| 170 | 90 |

Data sourced from a study on thermally induced cationic polymerization. researchgate.net

For metal-free anionic polymerization initiated by tetra-n-butylammonium halides (TBAX), the choice of the halide anion significantly impacts the conversion. After 3 hours at 100°C, tetra-n-butylammonium fluoride (TBAF) shows the highest efficiency. jst.go.jp

| Initiator (TBAX) | Anion (X⁻) | Conversion (%) |

| TBAF | F⁻ | 93 |

| TBACl | Cl⁻ | 13 |

| TBAB | Br⁻ | 8 |

| TBAI | I⁻ | 6 |

Data for the ring-opening polymerization of GPE at 100°C for 3 hours. jst.go.jp

Activation Energies: The activation energy (Ea) represents the minimum energy required to initiate the polymerization reaction.

For the photoinitiated cationic polymerization of formulations containing GPE and glycerol (B35011) diglycidyl ether, the activation energy was found to decrease as the content of GPE increased. tandfonline.com

In the thermally induced cationic bulk polymerization of GPE using xanthenyl phosphonium salts, a kinetic analysis based on the shift in the glass transition temperature (Tg) yielded an activation energy of 12.5 kcal/mol (approximately 52.3 kJ/mol ). researchgate.net

In the context of the alternating copolymerization of GPE with CO₂ using a trivalent cobalt-based catalyst system, the activation energy for the formation of the polycarbonate was determined to be 39.2 kJ/mol with a binary catalyst and 30.2 kJ/mol with a single-component catalyst. rsc.org In the same system, the activation energy for the competing formation of cyclic carbonate was significantly higher, at 72.8 kJ/mol and 104.6 kJ/mol, respectively, accounting for the high selectivity towards copolymer formation. rsc.org

Initiator and Catalyst Systems in Glycidylphenyl Glycidyl Ether Polymerization

The choice of initiator or catalyst system is crucial in controlling the polymerization of GPE, influencing the polymer's molecular weight, architecture, and properties.

Design and Synthesis of Novel Thermo-Latent Initiators (e.g., Phosphonium Salts)

Thermo-latent initiators are compounds that are inert at ambient temperatures but become active to initiate polymerization upon heating. This property is highly desirable for applications like one-component epoxy resins, providing long-term storage stability. Phosphonic amide esters have been investigated as novel thermally latent anionic initiators for GPE polymerization. acs.org Similarly, aminimides derived from benzoylformic acid esters can function as thermally latent base catalysts. acs.org

Metal-Free Initiator Systems (e.g., Tetra-n-butylammonium Acetate)

To avoid potential contamination from metallic residues, which can be detrimental to the polymer's performance in electronic or biomedical applications, metal-free initiator systems have been developed. electronicsandbooks.com Tetra-n-butylammonium acetate (Bu₄NOAc) has been successfully used as a metal- and halogen-free initiator for the ring-opening polymerization of GPE. researchgate.net This system allows for the control of the molecular weight of the resulting poly(GPE) and can be used to synthesize hydroxyl-terminated telechelic polymers with narrow molecular weight distributions (Mw/Mn = 1.27–1.33). researchgate.net Another metal-free initiator, tetrabutylammonium fluoride, has been shown to facilitate a living-like polymerization of GPE, yielding polymers with controlled molecular weights up to a number-average molecular weight (Mn) of 4000. electronicsandbooks.com The mechanism involves the fluoride anion nucleophilically attacking the methylene (B1212753) carbon of the GPE, opening the ring to form a tetrabutylammonium alkoxide which then propagates. electronicsandbooks.comresearchgate.net

Lewis Acid and Phosphazene Base Initiators (e.g., B(C₆F₅)₃, t-BuP₄/Water)

Lewis acids are effective catalysts for the ring-opening polymerization of epoxides. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been used to catalyze the zwitterionic ring-opening polymerization (ZROP) of GPE. acs.org In the presence of water, this system produces linear PGPE, while in anhydrous conditions, it can lead to cyclic polymers through a ring-expansion strategy. acs.org The polymers formed using B(C₆F₅)₃ are typically aregic, with an approximately 50% regular linkage structure. acs.org

Phosphazene bases, such as t-BuP₄, are extremely strong, non-nucleophilic bases that can be used to generate initiators from various protic compounds. csic.esresearchgate.net The combination of t-BuP₄ and water can initiate the polymerization of GPE to form well-defined, two-arm polymer structures. csic.es This is achieved through the deprotonation of water by the phosphazene base, creating a bifunctional initiator. csic.es Phosphazene bases are also used as catalysts in conjunction with hydroxyazide initiators to produce azido-terminated polyethers. acs.org The large, soft counterions formed from phosphazene bases help to reduce ion-pairing and aggregation of the propagating chain ends, leading to increased polymerization rates. csic.es

Co-Reagent and Curing Agent Systems (e.g., ε-Caprolactam, Imines, Active Esters)

Co-reagents and curing agents are often used in conjunction with initiators to modify the polymerization process and the final properties of the polymer network. In the anionic polymerization of GPE initiated by sodium caprolactam (NaCL), oligo(hydroxy ethers) with molar masses ranging from 340 to 4000 g/mol have been produced. researchgate.net

Potassium diphenyl phosphide (KPPh₂) has been used as a highly nucleophilic initiator for the AROP of GPE. dntb.gov.uaresearchgate.net Analysis confirmed that the polymerization is initiated by the nucleophilic attack of the phosphide anion on the epoxide ring. dntb.gov.uaresearchgate.net

Advanced Polymer Architectures from Glycidylphenyl Glycidyl Ether

The controlled polymerization of GPE allows for the synthesis of polymers with advanced and well-defined architectures beyond simple linear chains.

By combining AROP with "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), pure monocyclic poly(glycidyl phenyl ether) can be synthesized. acs.org This process requires the preparation of linear polymers with high end-group fidelity, for example, by using tetrabutylammonium azide (N₃NBu₄) as an initiator to create α-azido-ω-hydroxy PGPE. acs.org

Furthermore, the use of bifunctional initiators, such as those generated from water and a phosphazene base, can produce two-arm polymer structures. csic.es These multi-arm structures can be further modified to create more complex architectures. The living-like nature of some polymerization systems for GPE, such as that using tetrabutylammonium fluoride, is stable enough to allow for post-polymerization modifications, enabling the creation of block copolymers. electronicsandbooks.com The polymerization initiated by tetra-n-butylammonium acetate in the presence of functional chain transfer agents like poly(ethylene glycol) methyl ether or polyhydric alcohols can yield amphiphilic block copolymers and branched oligomers, respectively. researchgate.net

Synthesis of Linear Poly(glycidylphenyl glycidyl ether)

The synthesis of linear poly(glycidylphenyl glycidyl ether) (PGPE) can be achieved through several polymerization mechanisms, primarily anionic and cationic ring-opening polymerization (ROP). The choice of initiator and reaction conditions plays a crucial role in determining the polymer's molecular weight, dispersity, and end-group functionality.

Anionic polymerization of glycidyl phenyl ether (GPE) is a well-established method. Various initiating systems have been explored, including alkali metal-based initiators and metal-free organic catalysts. For instance, anionic polymerization initiated by potassium anions in the presence of 18-crown-6 has been kinetically studied to determine the rate constants of growth and chain transfer reactions. capes.gov.br A significant challenge in the anionic polymerization of epoxides is the occurrence of chain transfer reactions, which can limit the final molecular weight. acs.org To achieve better control, metal-free initiators like tetra-n-butylammonium acetate (Bu4NOAc) have been employed, which enable the synthesis of hydroxyl-terminated telechelic polymers with controlled molecular weights and narrow molecular weight distributions (Mw/Mn = 1.27–1.33). researchgate.net Another approach involves anionic polymerization in a miniemulsion system using didodecyldimethylammonium (B1216837) hydroxide (B78521) as an inisurf (initiator and surfactant), which yields α,ω-dihydroxylated polyether chains. acs.org Thermally latent anionic initiators, such as the phosphonic amide ester O-tert-butylpiperidinyl phenylphosphonate, have also been developed; these initiators become active at elevated temperatures (e.g., 190 °C), providing temporal control over the polymerization process. acs.org

Cationic polymerization offers another versatile route to linear PGPE. A range of thermally latent cationic initiators have been developed to provide storage stability and control over the initiation step. Novel phosphonic acid esters, when used in conjunction with a co-initiator like ZnCl₂, can effectively polymerize GPE at temperatures above 90-140 °C to afford PGPE with number-average molecular weights (Mn) in the range of 2000–7000 g/mol . acs.org Similarly, xanthenyl phosphonium salts with various counter-anions (SbF₆⁻, PF₆⁻, AsF₆⁻, BF₄⁻) act as thermo-latent initiators, with their activity increasing with temperature. ncl.res.inscispace.com The initiator activity is dependent on the counter-anion, following the order I(SbF₆) > I(PF₆) > I(AsF₆) > I(BF₄). ncl.res.inscispace.com A different initiation system involves the use of triphenylcyclopropenium (TPCP) gallate, which shows significantly increased activity in the presence of cyclohexanone, acting as a thermal initiator for the cationic polymerization of GPE at room temperature. acs.orgepa.gov

Table 1: Initiator Systems for Linear Poly(glycidylphenyl glycidyl ether) Synthesis

| Polymerization Type | Initiator System | Key Features | Resulting Polymer Characteristics | Citations |

|---|---|---|---|---|

| Anionic | Didodecyldimethylammonium hydroxide (inisurf) | Polymerization in miniemulsion. | α,ω-dihydroxylated polyether chains. | acs.org |

| Anionic (Metal-Free) | Tetra-n-butylammonium acetate (Bu4NOAc) | Useful for telechelic polymer synthesis. | Controlled Mn, narrow Mw/Mn (1.27–1.33). | researchgate.net |

| Anionic (Latent) | O-tert-butylpiperidinyl phenylphosphonate | Thermally latent; activates at elevated temperatures (~190 °C). | Polymer conversion of 78% at 190 °C. | acs.org |

| Cationic (Latent) | Phosphonic acid esters / ZnCl₂ | Thermally latent; requires co-initiator. | Mn = 2000–7000 g/mol. | acs.org |

| Cationic (Latent) | Xanthenyl phosphonium salts | Thermally latent; activity depends on counter-anion. | Conversion increases with temperature. | ncl.res.inscispace.com |

| Cationic | Triphenylcyclopropenium (TPCP) gallate / Cyclohexanone | Initiates at room temperature; proton is the initiating species. | Conversion is dependent on the GPE/initiator/cyclohexanone ratio. | acs.orgepa.gov |

Synthesis of Macrocyclic Poly(glycidylphenyl glycidyl ether)

The synthesis of macrocyclic PGPE is of significant interest as the absence of chain ends imparts unique physical and chemical properties compared to linear analogues. csic.es Two primary strategies are employed for their synthesis: ring-expansion polymerization (REP) and the end-to-end cyclization of linear precursors.

A prominent method for direct cyclic polymer formation is the electrophilic zwitterionic ring-expansion polymerization (EZREP). csic.es Using tris(pentafluorophenyl)borane (B(C₆F₅)₃) as a catalyst, GPE can undergo ZREP to generate cyclic polyethers in a convenient one-step process. acs.org However, this method can produce architectural impurities, including linear chains and "tadpole" structures, which are constitutional isomers of the desired macrocycles formed by backbiting reactions. nih.gov The presence of these impurities, even in small amounts, can perturb the physical properties of the final material, necessitating careful purification and characterization. acs.org Advanced analytical techniques such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are required to separate and identify these isomeric byproducts. nih.gov

The second major strategy involves the synthesis of a well-defined linear telechelic polymer followed by an intramolecular ring-closure reaction. researchgate.net This approach offers greater control over the final macrocyclic structure. One such method begins with the synthesis of a two-armed linear PGPE precursor with a central hydroxyl group. acs.org This is achieved by initiating the polymerization of GPE with the t-BuP₄ phosphazene base and water, which forms two symmetric, regioregular subchains growing in opposite directions. acs.orgacs.org The terminal hydroxyl groups of this linear polymer are then modified, for example, into alkyne groups via propargylation. acs.org The final macrocycle is formed through an intramolecular cyclization reaction, such as a Glaser coupling, performed under high dilution to favor the intramolecular reaction over intermolecular polymerization. researchgate.netacs.org This specific method results in a macrocycle with a unique inverted-dipole microstructure. acs.orgacs.org

Another ring-closure technique utilizes "click" chemistry. This involves synthesizing an azide-terminated linear PGPE by anionic ROP using tetrabutylammonium azide (N₃NBu₄) as the initiator. acs.org This linear precursor can then be cyclized with high purity via a copper-catalyzed alkyne–azide cycloaddition reaction. acs.org

Table 2: Strategies for Macrocyclic Poly(glycidylphenyl glycidyl ether) Synthesis

| Synthetic Strategy | Method | Key Reagents/Steps | Notes | Citations |

|---|---|---|---|---|

| Ring-Expansion Polymerization (REP) | Zwitterionic Ring-Expansion Polymerization (ZREP) | Catalyst: B(C₆F₅)₃ | One-step synthesis; can produce linear and tadpole impurities. | csic.esacs.org |

| Ring Closure of Linear Precursor | Glaser Coupling | 1. Synthesize two-arm linear PGPE (t-BuP₄/H₂O initiator). 2. End-group propargylation. 3. Intramolecular Glaser coupling. | Produces macrocycles with an inverted-dipole microstructure. | researchgate.netacs.orgacs.org |

| Click Chemistry | 1. Synthesize azide-terminated linear PGPE (N₃NBu₄ initiator). 2. Intramolecular copper-catalyzed alkyne–azide cycloaddition. | Allows for high-purity cyclic structures. | acs.org |

Copolymerization Behavior of Glycidylphenyl Glycidyl Ether

Glycidylphenyl glycidyl ether can be copolymerized with a variety of other monomers to create materials with tailored properties. Its copolymerization behavior has been investigated with other cyclic ethers, lactones, and carbon dioxide, leading to the formation of random, block, or alternating copolymers depending on the chosen strategy and comonomers. For example, GPE has been successfully copolymerized with γ-thiobutyrolactone (TBL) and γ-selenobutyrolactone (SBL). researchgate.netnih.gov In the case of TBL, an alternating poly(ester-alt-sulfide) copolymer is selectively obtained even under different feed ratios, while the homopolymerization of either monomer does not proceed under the same conditions. nih.gov

Random Copolymerization Strategies

Achieving a truly random incorporation of monomers can be challenging due to differences in monomer reactivity. One successful strategy is zwitterionic ring-opening copolymerization. The copolymerization of GPE and tetrahydrofuran (B95107) (THF) initiated by B(C₆F₅)₃ results in P(GPE-co-THF) copolymers. acs.org Analysis of the products revealed that with a low THF content in the feed, cyclic copolymers are the major products, whereas with a high THF content, linear copolymers are predominantly formed. acs.org

For other glycidyl ethers, monomer-activated anionic ring-opening polymerization has been shown to be a highly effective method for producing truly random copolymers. figshare.comfu-berlin.de In the copolymerization of glycidyl methyl ether (GME) and ethyl glycidyl ether (EGE), using a system of NOct₄Br as an initiator and i-Bu₃Al as an activator leads to reactivity ratios near unity (rGME = 0.98 and rEGE = 0.95), confirming a truly random incorporation of the monomers into the polymer chain. figshare.com This contrasts with conventional oxyanionic copolymerization and represents a powerful strategy for synthesizing random copolymers based on glycidyl ethers. figshare.comfu-berlin.de

Block Copolymer and Branched Oligomer Synthesis

The synthesis of block copolymers and branched oligomers containing GPE segments can be achieved by utilizing functional initiators or chain transfer agents (CTAs). A metal-free ring-opening polymerization system initiated by tetra-n-butylammonium acetate (Bu₄NOAc) is particularly versatile for this purpose. researchgate.net By using a macro-CTA, such as poly(ethylene glycol) methyl ether, amphiphilic block copolymers can be readily synthesized. researchgate.net

This same system allows for the creation of branched structures by employing polyhydric alcohols as the chain transfer agent. researchgate.net The polymerization initiates from the multiple hydroxyl sites on the CTA, leading to the formation of a branched oligomer with a polyol core and multiple PGPE arms. Furthermore, using a CTA with a specific functional group, such as allyl alcohol, produces a reactive oligomer with a terminal functional handle that can be used for subsequent post-polymerization modifications. researchgate.net

Copolymerization with Carbon Dioxide for Cyclic Carbonate Formation

The copolymerization of epoxides with carbon dioxide (CO₂) is a chemically significant reaction for producing polycarbonates and cyclic carbonates. Research has shown that iron-corrole complexes are effective catalysts for the copolymerization of GPE with CO₂. nih.gov This reaction is notable as it represents the first iron-catalyzed copolymerization of propylene (B89431) oxide with CO₂ and extends to GPE. nih.gov A remarkable feature of the GPE/CO₂ copolymerization with this catalyst is the formation of a crystalline material, which is attributed to the creation of an isotactic poly(GPE) moiety within the copolymer structure. nih.gov

Tailored Synthesis of Telechelic Poly(glycidylphenyl glycidyl ether)

Telechelic polymers, which possess reactive functional groups at both ends of the polymer chain, are valuable as macromolecular building blocks for synthesizing more complex architectures like block copolymers or polymer networks. Several methods have been developed for the tailored synthesis of telechelic PGPE.

One direct approach is the anionic polymerization of GPE in a miniemulsion, using an "inisurf" such as didodecyldimethylammonium hydroxide. acs.org This system produces genuine α,ω-dihydroxylated PGPE, as confirmed by spectroscopic methods. acs.org

A highly versatile and controlled method involves the metal-free ring-opening polymerization of GPE initiated by tetra-n-butylammonium acetate (Bu₄NOAc) in the presence of an alcohol as a chain transfer agent (CTA). researchgate.net This system facilitates the synthesis of hydroxyl-terminated telechelic polymers with well-controlled number-average molecular weights (Mn) and relatively low dispersity (Mw/Mn = 1.27–1.33). researchgate.net The use of different functional alcohols as CTAs allows for the introduction of various end-groups. researchgate.net

For creating telechelics with functionalities other than hydroxyl groups, specific initiators can be employed. The use of tetrabutylammonium azide (N₃NBu₄) as an initiator for the anionic ROP of GPE yields azide-terminated linear polymers. acs.org This provides a polymer with a reactive azide group at the α-position, which is a versatile handle for subsequent "click" chemistry reactions to introduce other functionalities or to form cyclic structures. acs.org

Microstructural Control and Impact on Poly(Glycidyl Phenyl Ether) Properties

The arrangement of monomer units within the polymer chain, known as the microstructure, plays a pivotal role in determining the macroscopic properties of poly(glycidyl phenyl ether) (PGPE). This section delves into the nuances of microstructural control, encompassing regio-regularity, tacticity, and the intriguing inverted-dipole architecture, and their profound influence on the polymer's characteristics.

The ring-opening polymerization of the asymmetric glycidyl phenyl ether monomer can proceed through the cleavage of either the Cα-O or Cβ-O bond of the epoxide ring, leading to different monomer orientations along the polymer chain. This orientation dictates the regio-regularity of the resulting polymer. A regio-regular, or isoregic, polymer consists of a consistent head-to-tail linkage of monomer units. upc.edu Conversely, a regio-irregular, or aregic, polymer contains a random mixture of head-to-tail and head-to-head/tail-to-tail linkages. acs.orgacs.org

The choice of initiator in the ring-opening polymerization of glycidyl phenyl ether has been demonstrated to be a critical factor in controlling the degree of regio-regularity. acs.orgacs.orgresearchgate.netresearchgate.net For instance, the use of tetrabutylammonium fluoride as an initiator leads to the formation of highly isoregic linear PGPE with approximately 95% regular linkages. acs.orgacs.orgresearchgate.netresearchgate.net In contrast, employing a system of tris(pentafluorophenyl)borane, B(C₆F₅)₃, in conjunction with water results in aregic linear polymers, where the proportion of regular linkages is significantly lower, around 50%. acs.orgacs.orgresearchgate.netresearchgate.net The quantification of these linkages is typically achieved through techniques such as ¹³C NMR spectroscopy. acs.org

The level of regio-regularity directly impacts the polymer's physical properties. The ordered structure of isoregic polymers can facilitate crystallization, whereas the randomness of aregic polymers leads to amorphous materials. acs.org This difference in chain structure and the ability to crystallize subsequently influences properties such as melting point, glass transition temperature, and mechanical strength.

Table 1: Influence of Initiator on the Regio-regularity of Poly(glycidyl phenyl ether)

| Initiator System | Resulting Polymer | Percentage of Regular Linkages | Reference |

|---|---|---|---|

| Tetrabutylammonium fluoride | Isoregic linear PGPE | ~95% | researchgate.net, acs.org, researchgate.net, acs.org |

| B(C₆F₅)₃ / Water | Aregic linear PGPE | ~50% | researchgate.net, acs.org, researchgate.net, acs.org |

Beyond regio-regularity, the stereochemistry of the pendant phenyl ether groups along the polymer backbone defines the tacticity of PGPE. When the side groups are all oriented on the same side of the polymer chain, the configuration is termed isotactic. acs.orgnih.gov If the side groups are randomly distributed on either side of the chain, the polymer is atactic. acs.orgnih.gov

The tacticity of PGPE has a significant effect on its ability to crystallize. Isotactic PGPE, with its highly ordered arrangement of side groups, is capable of crystallization. acs.org In contrast, the random orientation of the phenyl ether groups in atactic PGPE disrupts long-range order, resulting in a completely amorphous polymer. acs.org This amorphous nature makes atactic PGPE an ideal candidate for studying the molecular dynamics and glass transition behavior of the polymer without the complexities introduced by crystalline domains. acs.org The synthesis of either isotactic or atactic polymers can be achieved by using enantiomerically pure or racemic monomers, respectively. nih.gov

A particularly fascinating and controlled microstructure in PGPE is the inverted-dipole structure. acs.orgresearchgate.net This architecture is intentionally synthesized to create a polymer chain composed of two symmetric, regio-regular sub-chains that have opposite dipole moment orientations. acs.orgresearchgate.net The synthesis of such a structure can be achieved by initiating the ring-opening polymerization of glycidyl phenyl ether with a specific initiator system, such as the t-BuP₄ phosphazene base in the presence of water. acs.orgresearchgate.net

The inverted-dipole microstructure has a profound and measurable impact on the polymer's dynamics, which can be effectively probed using broadband dielectric spectroscopy (BDS). acs.orgresearchgate.netepj.org This technique is highly sensitive to the orientation of dipole moments along the polymer chain. researchgate.net In linear PGPE with an inverted-dipole structure, the two opposing dipole segments lead to unique dielectric relaxation behaviors.

Furthermore, this concept has been extended to create macrocyclic poly(glycidyl phenyl ether) with an inverted-dipole microstructure. acs.orgresearchgate.net These macrocycles exhibit a dielectric normal mode relaxation that is directly related to the fluctuations of the ring's diameter. acs.orgresearchgate.net Research has shown that the dipole relaxation of the ring diameter in these macrocycles is 1.6 times slower compared to the analogous relaxation in their linear precursors with an inverted-dipole structure. acs.orgresearchgate.net This demonstrates the significant influence of both the inverted-dipole microstructure and the cyclic topology on the polymer's dynamic properties. The study of such well-defined microstructures provides fundamental insights into polymer physics. acs.org

Advanced Characterization Techniques for Glycidylphenyl Glycidyl Ether Polymers and Reactions

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of polymers. They provide detailed information on the monomer conversion, polymer microstructure, and end-group analysis, which are critical for controlling the polymerization process and tailoring the final polymer properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed microstructural analysis of poly(glycidyl phenyl ether) (PGPE). Both ¹H and ¹³C NMR provide insights into the polymer's repeat units, end groups, and the regiochemistry of the polymer chain.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of PGPE, specific proton signals can be assigned to the different parts of the polymer structure. The aromatic protons of the phenyl group typically appear in the range of 6.8-7.3 ppm. The protons of the polyether backbone (-CH₂-CH(O-Ph)-) and the methylene (B1212753) group attached to the phenyl ring (-CH₂-O-Ph) resonate in the region of 3.5-4.5 ppm. The disappearance of the characteristic epoxide proton signals of the GPGE monomer, typically found between 2.6 and 3.2 ppm, confirms the successful ring-opening polymerization. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, allowing for the unambiguous assignment of carbon atoms in the polymer backbone and the phenyl side chains. The aromatic carbons resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbons of the polyether backbone appear in the range of 60-80 ppm. Analysis of the chemical shifts in the backbone region can reveal information about the regioselectivity of the polymerization (head-to-tail vs. head-to-head or tail-to-tail linkages). researchgate.net

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons/Carbons (C₆H₅) | 6.8 - 7.3 | 114 - 159 |

| Backbone Methine Proton/Carbon (-CH-) | ~4.0 | ~77 |

| Backbone Methylene Protons/Carbon (-CH₂-) | 3.5 - 3.9 | ~70 |

| Monomer Epoxide Protons (Disappearance upon polymerization) | 2.6, 2.8, 3.2 | 44, 50 |

Note: The exact chemical shifts can vary depending on the solvent, polymer tacticity, and molecular weight.

Fourier Transform Infrared (FTIR) spectroscopy is a versatile and rapid technique for monitoring the polymerization of GPGE and analyzing the functional groups present in the resulting polymer. The key to using FTIR for reaction monitoring is to track the disappearance of the characteristic absorption bands of the epoxy group in the monomer and the appearance of new bands associated with the formed polyether linkage.

The epoxy group of GPGE exhibits characteristic absorption bands, most notably the asymmetric stretching of the oxirane ring around 915 cm⁻¹ and the C-O stretching of the epoxy ring around 840 cm⁻¹. During polymerization, the intensity of these peaks decreases, providing a means to quantify the monomer conversion. Concurrently, the appearance and strengthening of a broad absorption band around 1100 cm⁻¹, corresponding to the C-O-C stretching of the newly formed ether linkages in the polymer backbone, can be observed.

| Wavenumber (cm⁻¹) | Assignment | Change During Polymerization |

|---|---|---|

| ~3050 | Aromatic C-H Stretch | Remains relatively constant |

| ~2925 | Aliphatic C-H Stretch | Remains relatively constant |

| ~1600, ~1500 | Aromatic C=C Stretch | Remains relatively constant |

| ~1245 | Aryl-O Stretch | Remains relatively constant |

| ~1100 | C-O-C Ether Stretch (Polymer Backbone) | Appears/Increases in intensity |

| ~915 | Epoxy Ring Asymmetric Stretch (Monomer) | Disappears/Decreases in intensity |

| ~840 | Epoxy Ring Symmetric Stretch (Monomer) | Disappears/Decreases in intensity |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the characterization of synthetic polymers, including PGPE. It provides information on the absolute molecular weight, the molecular weight distribution, and the structure of the polymer chains, including end-group analysis.

In a MALDI-TOF MS experiment, the polymer sample is co-crystallized with a matrix that absorbs laser energy. The laser irradiation desorbs and ionizes the polymer molecules, which are then accelerated in an electric field. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights.

For PGPE, MALDI-TOF MS can reveal a series of peaks, where each peak corresponds to a polymer chain of a specific degree of polymerization. The mass difference between adjacent peaks corresponds to the mass of the GPGE repeating unit (150.17 g/mol ). This allows for the confirmation of the polymer structure and the identification of different polymer series with various end groups. This level of detail is crucial for understanding the initiation and termination steps of the polymerization reaction and for assessing the architectural purity of the polymer. free.fr

Chromatographic and Thermal Analysis for Polymer Characterization

Chromatographic and thermal analysis techniques provide macroscopic information about the polymer, such as its molecular weight distribution, polydispersity, and thermal transitions. This data is complementary to the microscopic structural information obtained from spectroscopy.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution of polymers. In SEC, a polymer solution is passed through a column packed with porous gel; larger molecules elute faster than smaller molecules. When coupled with a Multi-Angle Light Scattering (MALS) detector, GPC becomes a powerful tool for determining the absolute molecular weight of the polymer without the need for column calibration with polymer standards. oecd.org

The MALS detector measures the intensity of light scattered by the polymer molecules at various angles as they elute from the GPC column. This information, combined with the concentration measured by a differential refractive index (dRI) detector, allows for the calculation of the weight-average molecular weight (Mw) at each elution volume. From this, the number-average molecular weight (Mn) and the polydispersity index (PDI = Mw/Mn) can be determined. A low PDI value (close to 1) indicates a narrow molecular weight distribution, which is often desirable for specific applications.

For PGPE, GPC-MALS analysis provides crucial information on the success and control of the polymerization reaction. It can reveal the presence of unreacted monomer, low molecular weight oligomers, or a broad or multimodal distribution, which can significantly impact the final material properties.

| Parameter | Description | Significance |

|---|---|---|

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and flow. |

| Weight-Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. | Relates to properties like strength and toughness. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | A measure of the breadth of the molecular weight distribution. |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is widely used to determine the thermal transitions of polymers, such as the glass transition temperature (Tg). The Tg is a critical property of amorphous polymers like PGPE, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. netzsch.com

A DSC thermogram of PGPE will show a step-like change in the heat capacity at the glass transition temperature. The value of Tg is influenced by several factors, including the molecular weight of the polymer, the presence of side groups, and the polymer architecture. For instance, cyclic PGPE has been shown to exhibit a higher Tg than its linear counterpart of the same molecular weight. acs.org Impurities or unreacted monomer can act as plasticizers, leading to a depression of the Tg. Therefore, DSC is a valuable tool for assessing the purity and thermal properties of PGPE. Research has reported calorimetric Tg values for poly(glycidyl phenyl ether) to be in the range of -1 to 3 °C, with slight variations depending on the polymer's microstructure and molecular weight. acs.org

Thermogravimetric Analysis (TGA) for Thermal Stability of Initiators and Polymers

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of polymeric materials by measuring changes in mass as a function of temperature in a controlled atmosphere. gla.ac.uk The analysis provides crucial data on decomposition temperatures, the presence of volatile components, and the amount of residual char, which collectively define the material's thermal endurance. nih.gov

The thermal stability of the final poly(glycidyl phenyl ether) (PGPE) is intrinsically linked to the properties of the initiators used in its synthesis.

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF): This initiator is known for its relatively low thermal stability, which limits its application to reactions conducted at or near room temperature. researchgate.net Its use is generally precluded at temperatures exceeding 80°C, as it is prone to decomposition. researchgate.netcommonorganicchemistry.com Anhydrous TBAF, in particular, can undergo Hoffmann elimination at temperatures as low as 0°C. mdpi.com This characteristic means the initiator itself does not withstand high temperatures, a factor that must be considered during the polymerization process and subsequent polymer processing.

Tris(pentafluorophenyl)borane (B72294) (B(C6F5)3): This Lewis acid catalyst can influence the thermal degradation pathway of the resulting polymer. For instance, in studies involving other thermosetting resins like polybenzoxazines, the incorporation of B(C6F5)3 as a catalyst led to a decrease in the initial 10% weight loss temperature (Td10) from 364°C to 340°C. researchgate.net However, its addition also resulted in a significant increase in char yield, suggesting it alters the decomposition mechanism to favor the formation of a more stable carbonaceous residue at high temperatures. researchgate.net

While specific TGA data for linear or cyclic poly(glycidyl phenyl ether) is not extensively detailed, related epoxy thermoset systems provide context. For example, thermoset films based on the diglycidyl ether of bisphenol A (DGEBA) exhibit a 5% weight loss in the range of 343–360°C under a nitrogen atmosphere. researchgate.net The monomer, phenyl glycidyl (B131873) ether, has a measured energy of decomposition of 0.626 kJ/g in the 360-450 °C range. nih.gov

Dielectric Spectroscopy for Probing Molecular Dynamics

Dielectric spectroscopy is a powerful technique for investigating the molecular dynamics of polar materials like poly(glycidyl phenyl ether). researchgate.net By applying a varying electric field, it probes the rotational fluctuations of molecular dipoles over a wide range of frequencies and temperatures, providing detailed information on various relaxation processes. mdpi.com

Broadband Dielectric Spectroscopy (BDS) for Local, Segmental, and Chain Dynamics

Broadband Dielectric Spectroscopy (BDS) is employed to study the local, segmental, and chain dynamics in PGPE across a broad frequency spectrum (e.g., 10⁻²–10⁶ Hz). researchgate.netresearchgate.net In linear PGPE, a secondary relaxation process, known as the β-relaxation, can be resolved into two distinct contributions: one arising from the motion of the phenyl-containing side groups and another from the motion of the end groups. researchgate.netresearchgate.net In contrast, cyclic PGPE, which lacks end groups, exhibits a β-relaxation process with the same activation energy as the side-group contribution in its linear counterpart, indicating that the polymer's topology does not significantly affect the local dynamics of the side groups. researchgate.netresearchgate.net

Furthermore, studies have found that cyclic PGPE samples show higher glass transition temperatures and lower dynamic fragility compared to linear chains of similar molecular weight. researchgate.netresearchgate.net

| Contributing Moiety | Activation Energy (kJ/mol) | Reference |

|---|---|---|

| Side Groups | 35.4 | researchgate.net, researchgate.net |

| End Groups | 23.8 | researchgate.net, researchgate.net |

Validation of Polymer Architectural Features using Dielectric Relaxation

Dielectric relaxation serves as a highly sensitive probe for verifying the architectural features of polymers, particularly for "Type-A" polymers like PGPE that possess a net dipole moment component along the chain contour. mdpi.comresearchgate.net This sensitivity allows BDS to provide topological details that are often inaccessible through traditional techniques such as NMR or mass spectrometry. researchgate.netuctm.edu

BDS can precisely identify and even quantify differences in dipolar microstructure. commonorganicchemistry.comscribd.com For example, in PGPE synthesized using a bifunctional initiator, dielectric relaxation can be used to verify the symmetrical, bidirectional growth of the two polymer arms. commonorganicchemistry.comscribd.com The technique is capable of distinguishing between polymers composed of two symmetric arms and those contaminated with "one-arm" byproducts, an analysis that cannot be performed by MALDI-ToF MS or NMR. commonorganicchemistry.comscribd.com This makes BDS an invaluable complementary tool in polymer synthesis for validating complex architectures such as linear, macrocyclic, regio-regular, and regio-irregular chains. mdpi.comresearchgate.net

Investigation of Dielectric Normal Mode Relaxation in Cyclic Polymers

In addition to segmental dynamics, BDS can detect global chain motions, known as the normal mode relaxation, which corresponds to the fluctuation of the end-to-end vector in linear polymers. researchgate.net Cyclic polymers, lacking chain ends, present a unique case.

Macrocyclic PGPE with an inverted-dipole microstructure, synthesized via Glaser coupling, displays a dielectric normal mode relaxation that specifically reflects the fluctuations of the ring diameter. researchgate.net This allows for the direct evaluation of macrocyclic chain dynamics. Studies have shown that the dipole relaxation of the ring diameter in these cyclic polymers is 1.6 times slower compared to the analogous relaxation in the inverted-dipole linear precursor. researchgate.net

Unexpectedly, aregic cyclic PGPE (with approximately 50% regular head-to-tail linkages) shows low-frequency dielectric contributions. researchgate.netresearchgate.net These contributions, which are not predicted by topological considerations alone, are attributed to short-wavelength internal ring motions that become dielectrically active due to the irregular, aregic nature of the rings. researchgate.netresearchgate.net

| Feature | Observation | Reference |

|---|---|---|

| Normal Mode Relaxation | Reflects fluctuations of the ring diameter. | researchgate.net |

| Relaxation Speed | Ring diameter relaxation is 1.6x slower than in the equivalent linear precursor. | researchgate.net |

| Aregic Cyclic PGPE | Shows unexpected low-frequency contributions from internal ring motions. | researchgate.net, researchgate.net |

| Glass Transition (Tg) | Higher compared to linear chains of similar molecular weight. | researchgate.net, researchgate.net |

Theoretical and Computational Studies of Glycidylphenyl Glycidyl Ether Systems

Quantum Chemical Calculations for Reaction Pathway Analysis (e.g., DFT)

Quantum chemical calculations have become instrumental in elucidating complex chemical reaction mechanisms, offering insights that complement experimental investigations. researchgate.net For Glycidylphenyl glycidyl (B131873) ether (also known as Phenyl glycidyl ether or GPE), Density Functional Theory (DFT) calculations have been pivotal in understanding its polymerization pathways. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

One significant application of DFT has been in the study of the zwitterionic ring-opening polymerization (ZROP) of GPE when initiated by tris(pentafluorophenyl)borane (B72294), B(C6F5)3. researchgate.net A proposed mechanism for this reaction involves the formation of macrozwitterions—polymer chains with both a positively and a negatively charged group. researchgate.net DFT calculations help to validate this proposed mechanism by modeling the energies of the transition states and intermediates involved in the polymerization process. researchgate.net These computational approaches allow researchers to map out the potential energy surface of the reaction, identifying the most energetically favorable pathways for monomer addition and cyclization. researchgate.netresearchgate.net By estimating the energies of transition states and equilibria, these calculations can predict the feasibility of a proposed reaction before extensive and costly experimental work is undertaken. researchgate.net

The strategies employed in these computational studies often involve exploring the reaction path network to understand how stable structures are transformed. chemrxiv.org This systematic exploration provides a foundational understanding of the reaction kinetics and thermodynamics, which is crucial for controlling the synthesis of polymers like poly(glycidylphenyl glycidyl ether). researchgate.netchemrxiv.org

Molecular Modeling of Polymerization Processes and Chain Conformations

Molecular modeling provides a powerful lens through which the polymerization of glycidylphenyl glycidyl ether and the resulting polymer chain conformations can be understood at an atomic level. These models are essential for bridging the gap between monomer chemistry and the macroscopic properties of the final polymer material. The flexibility of polymers like poly(glycidylphenyl glycidyl ether) originates from the ability of constituent atoms to rotate around chemical bonds, leading to a vast number of possible conformational states. cecam.org

Molecular dynamics (MD) simulations are a key technique used to model these processes. mdpi.com In these simulations, the polymer is often represented using an "all-atom" model, where every atom is explicitly included in the calculation. mdpi.comresearchgate.net The interactions between atoms are described by a force field, and the system's evolution over time is calculated by solving Newton's equations of motion. mdpi.com

For poly(glycidyl ether) systems, MD simulations have been used to study the temperature response of their chain extensions and conformations in aqueous solutions. mdpi.com These simulations can reveal how changes in temperature affect the polymer's structure, such as inducing a coil-to-globule transition. mdpi.com The dipolar microstructure, which relates to the orientation of dipole moments along the polymer chain, is a critical feature that can be investigated through modeling and is influenced by the monomer's orientation during polymerization. acs.org Control over this microstructure allows for the monitoring of single-chain behavior and provides significant structural and dynamic information. acs.org For instance, studies on macrocyclic poly(glycidylphenyl glycidyl ether) with an inverted-dipole microstructure have utilized these principles to evaluate chain dynamics, finding that the dipole relaxation of the ring diameter is 1.6 times slower than in its linear precursor. acs.org

Application of Machine Learning and Neural Networks in Chemical Analysis (e.g., CO2 Absorption)

Machine learning and artificial neural networks (ANNs) are increasingly being applied to analyze and predict complex chemical processes. mdpi.comresearchgate.net A notable application in the context of Phenyl Glycidyl Ether (PGE) is the analysis of carbon dioxide (CO2) absorption into PGE solutions. mdpi.comnih.govresearchgate.net This process is modeled by a system of coupled nonlinear differential equations that describe the reaction kinetics and diffusion. nih.govresearchgate.net